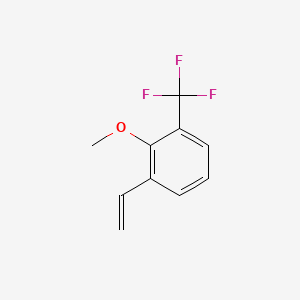

1-Ethenyl-2-methoxy-3-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethenyl-2-methoxy-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethenyl group, a methoxy group, and a trifluoromethyl group attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-2-methoxy-3-(trifluoromethyl)benzene typically involves the introduction of the ethenyl, methoxy, and trifluoromethyl groups onto a benzene ring. One common method is the alkylation of 2-methoxy-3-(trifluoromethyl)benzene with an ethenyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethenyl-2-methoxy-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding ethyl derivative using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Oxidation: m-CPBA, potassium permanganate, acetic acid, dichloromethane.

Reduction: LiAlH4, hydrogen gas, palladium catalyst, ethanol.

Substitution: Sodium methoxide, potassium hydroxide, dimethylformamide (DMF).

Major Products:

Oxidation: Epoxides, aldehydes.

Reduction: Ethyl derivatives.

Substitution: Various substituted benzene derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

Trifluoromethylation Reactions

Trifluoromethyl groups are valuable in organic synthesis due to their unique electronic properties. They can enhance the biological activity of compounds and influence their pharmacokinetics. The compound 1-Ethenyl-2-methoxy-3-(trifluoromethyl)benzene can serve as a precursor for the introduction of trifluoromethyl groups into various substrates through photochemical reactions.

Recent studies have demonstrated that using sodium triflinate as a source of trifluoromethyl radicals allows for the direct trifluoromethylation of unactivated arenes under mild conditions. For instance, researchers have successfully employed supramolecular gel networks to facilitate these reactions, yielding high selectivity and efficiency due to reduced oxygen interference during the reaction process .

Medicinal Chemistry

Pharmaceutical Development

Compounds with trifluoromethyl groups are often associated with increased potency and selectivity in drug candidates. The incorporation of this compound into drug design can lead to novel therapeutic agents, particularly in treating conditions like cancer and neurological disorders.

Case Study: Anticancer Activity

A notable study investigated the anticancer properties of related trifluoromethylated compounds. Researchers synthesized various derivatives and evaluated their biological activities against cancer cell lines. The results indicated that compounds featuring the trifluoromethyl group exhibited enhanced cytotoxicity compared to their non-trifluoromethylated counterparts, highlighting the potential of such modifications in drug development.

Environmental Applications

Volatile Organic Compounds (VOCs)

The compound's reactivity and structure make it relevant in environmental chemistry, particularly concerning VOCs. Studies have shown that understanding the reactivity of compounds like this compound can inform regulations on air quality and ozone formation, as these compounds can contribute to photochemical smog formation .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 1-Ethenyl-2-methoxy-3-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity .

Comparación Con Compuestos Similares

1-Ethenyl-2-(trifluoromethyl)benzene: Lacks the methoxy group, resulting in different chemical and biological properties.

1-Ethenyl-3-(trifluoromethyl)benzene: The position of the trifluoromethyl group is different, affecting the compound’s reactivity and interactions.

1-Ethenyl-2-methoxybenzene: Lacks the trifluoromethyl group, leading to reduced lipophilicity and metabolic stability.

Uniqueness: 1-Ethenyl-2-methoxy-3-(trifluoromethyl)benzene is unique due to the combination of its functional groups. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the methoxy group provides additional sites for chemical interactions. This combination of properties makes it a valuable compound for various applications in scientific research and industry.

Actividad Biológica

1-Ethenyl-2-methoxy-3-(trifluoromethyl)benzene, also known as a trifluoromethylated aromatic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethyl group (-CF₃) and a methoxy group (-OCH₃), which significantly influence its chemical behavior and biological interactions. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group can participate in hydrogen bonding, facilitating interactions with biological targets.

The mechanism of action of this compound involves:

- Interaction with Enzymes and Receptors : The compound's lipophilicity allows it to penetrate cellular membranes effectively, interacting with various enzymes and receptors involved in metabolic pathways.

- Influence on Signal Transduction : By modulating signaling pathways, it may affect cellular responses related to growth, differentiation, and apoptosis.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The compound's effectiveness was assessed through cell viability assays, revealing IC₅₀ values indicative of its potency .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activity. Research indicates that trifluoromethylated compounds often possess enhanced antibacterial properties. The presence of the trifluoromethyl group has been linked to increased effectiveness against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-Ethenyl-2-(trifluoromethyl)benzene | Lacks methoxy group | Reduced interaction with biological targets |

| 1-Ethenyl-3-(trifluoromethyl)benzene | Different trifluoromethyl positioning | Altered reactivity and selectivity |

| 1-Ethenyl-2-methoxybenzene | Lacks trifluoromethyl group | Lower lipophilicity and metabolic stability |

This comparison highlights how the combination of functional groups in this compound contributes to its enhanced biological activities.

Case Studies

Several case studies have investigated the biological activity of this compound:

- Anticancer Study : A study focused on the cytotoxic effects of the compound against A549 and HeLa cell lines reported promising results, indicating potential use in cancer therapeutics. The study utilized MTT assays to measure cell viability post-treatment with varying concentrations of the compound .

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to control groups, supporting its potential as an antimicrobial agent .

Future Directions in Research

The ongoing research into this compound suggests several avenues for future exploration:

- Mechanistic Studies : Further elucidation of its mechanisms at the molecular level will enhance understanding of its interactions within biological systems.

- In Vivo Studies : Transitioning from in vitro findings to in vivo models will be crucial for evaluating therapeutic efficacy and safety.

- Synthesis of Derivatives : Modifying the structure could yield derivatives with improved potency or selectivity for specific biological targets.

Propiedades

IUPAC Name |

1-ethenyl-2-methoxy-3-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-3-7-5-4-6-8(9(7)14-2)10(11,12)13/h3-6H,1H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCTVDPESURNEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(F)(F)F)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.